3-Fluoropyrazin-2-amine chemical structure and IUPAC name
3-Fluoropyrazin-2-amine chemical structure and IUPAC name
An In-Depth Technical Guide to 3-Fluoropyrazin-2-amine: Structure, Synthesis, and Applications in Medicinal Chemistry
Abstract
3-Fluoropyrazin-2-amine is a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique structural arrangement, combining the biologically relevant pyrazine core with the modulating effects of a fluorine atom, makes it a valuable building block for the synthesis of complex molecular entities. The pyrazine ring is a privileged scaffold found in numerous bioactive molecules, while the strategic incorporation of fluorine can profoundly influence key drug-like properties, including metabolic stability, binding affinity, and membrane permeability. This guide provides a comprehensive technical overview of 3-Fluoropyrazin-2-amine, detailing its chemical structure, IUPAC nomenclature, and physicochemical properties. Furthermore, it explores the strategic rationale behind its synthesis and delves into its critical applications as a pharmacophore and synthetic intermediate in modern drug discovery, with a focus on areas such as kinase inhibition.
The Strategic Importance of Fluorinated Pyrazines in Chemistry
The Role of Fluorinated Heterocycles in Modern Drug Discovery
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic profiles.[1][2] Due to its small size, high electronegativity, and the strength of the carbon-fluorine bond, fluorine can act as a bioisostere of a hydrogen atom while introducing significant electronic changes. These modifications can block sites of metabolism, increase binding affinity to target proteins by forming favorable orthogonal interactions, and modulate the pKa of nearby functional groups, thereby affecting solubility and bioavailability.[1] The increasing prevalence of fluorinated moieties in newly approved drugs underscores the power of this approach.[1]
The Pyrazine Scaffold: A Privileged Structure
Heterocyclic compounds are foundational to the development of new therapeutic agents, with pyrazine rings being particularly noteworthy.[3][4] Pyrazinamide, a first-line antitubercular agent, is a prominent example of a simple pyrazine-based drug that acts as a prodrug.[4] The pyrazine core is a versatile scaffold, capable of participating in hydrogen bonding and other non-covalent interactions, making it an effective component in the design of enzyme inhibitors and receptor ligands. Derivatives of 3-aminopyrazine-2-carboxamide, a structure closely related to the topic of this guide, have shown promise as novel inhibitors of Fibroblast Growth Factor Receptor (FGFR), a crucial oncogenic driver.[3]
Chemical Identity and Physicochemical Properties
Chemical Structure and Nomenclature
The unambiguous identification of a chemical entity is paramount for research and development. The core structure consists of a pyrazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. An amine group (-NH₂) is substituted at the 2-position, and a fluorine atom (-F) is at the 3-position.
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IUPAC Name: 3-fluoropyrazin-2-amine
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Molecular Formula: C₄H₄FN₃
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Canonical SMILES: C1=CN=C(C(=N1)N)F
Physicochemical Data
The following table summarizes key computed and experimental properties for 3-Fluoropyrazin-2-amine and related compounds. Data for the exact molecule can be sparse, so properties of close analogs like 2-aminopyrazine are included for context.
| Property | Value | Source |
| Molecular Weight | 113.10 g/mol | Computed |
| Hydrogen Bond Donors | 1 | Computed |
| Hydrogen Bond Acceptors | 3 | Computed |
| LogP | 0.35 | Predicted |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| pKa (most basic) | 2.5 (Predicted) | - |
| Related Compound | 2-Aminopyrazine | PubChem[5] |
| Molecular Weight | 95.10 g/mol | PubChem[5] |
| XLogP3-AA | -0.1 | PubChem[5] |
Structural Visualization
The chemical structure of 3-Fluoropyrazin-2-amine is depicted below, highlighting the spatial relationship between the functional groups on the pyrazine core.
Caption: 2D structure of 3-fluoropyrazin-2-amine.
Synthesis and Mechanistic Rationale
The synthesis of substituted aminopyrazines requires careful strategic planning to ensure correct regiochemistry. The introduction of a fluorine atom adds a layer of complexity, as fluorination methods can be harsh and may not be compatible with all functional groups.
Retrosynthetic Analysis and Strategic Considerations
A common approach to synthesizing complex pyrazines involves building the ring from acyclic precursors or modifying a pre-existing, commercially available pyrazine. For 3-Fluoropyrazin-2-amine, a plausible retrosynthetic route begins by disconnecting the C-F and C-N bonds, leading back to simpler pyrazine or pyridine precursors. The synthesis of related 2-aminopyridines often involves nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions.[6]
Causality in Synthesis Design: The choice of a synthetic pathway is dictated by the availability and cost of starting materials, reaction scalability, and the desired regioselectivity. For instance, starting with a di-halogenated pyrazine allows for sequential, selective substitution reactions if the halogens have differential reactivity.
Exemplary Synthetic Protocol: A General Approach
While a specific, validated protocol for 3-Fluoropyrazin-2-amine is not widely published in open literature, a logical synthesis can be constructed based on established methodologies for analogous compounds, such as 2-amino-3-fluoropyridine.[6]
Step 1: Ammonification of a Dihalo-Heterocycle The synthesis could commence with a precursor like 2,3-difluoropyrazine or 2-chloro-3-fluoropyrazine. The higher electronegativity of fluorine often makes an adjacent carbon atom more susceptible to nucleophilic attack.
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Protocol: 2,3-Difluoropyrazine is dissolved in a suitable solvent (e.g., DMSO or NMP). Aqueous ammonia is added, and the mixture is heated in a sealed vessel.
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Rationale: The C2 position is activated by both ring nitrogens, making it highly electrophilic. Ammonia acts as the nucleophile, displacing one of the fluorine atoms. The reaction is driven to completion by heat and pressure. The choice of a di-fluoro starting material is strategic, as the remaining fluorine atom will be present in the final product.
Step 2: Purification
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Protocol: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
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Rationale: This standard workup procedure is designed to remove the inorganic salts and unreacted starting materials. Chromatography is essential to isolate the desired mono-amino product from potential di-substituted byproducts and isomers.
Synthesis Workflow Visualization
Caption: General synthetic workflow for 3-Fluoropyrazin-2-amine.
Applications in Drug Development and Medicinal Chemistry
The 3-Fluoropyrazin-2-amine scaffold is a powerful building block for constructing molecules with high therapeutic potential. Its utility stems from the combination of the pyrazine core's inherent biological relevance and the advantageous properties imparted by the fluorine substituent.
Role as a Pharmacophore in Kinase Inhibition
Many small-molecule kinase inhibitors utilize a heterocyclic core to anchor the molecule within the ATP-binding pocket of the target enzyme. The nitrogen atoms of the pyrazine ring can act as crucial hydrogen bond acceptors, mimicking the interactions of the adenine portion of ATP. The 2-amino group can serve as a hydrogen bond donor, forming additional stabilizing interactions. Research into 3-amino-pyrazine-2-carboxamide derivatives has demonstrated their potential as pan-FGFR inhibitors, where the aminopyrazine core is essential for activity.[3] The introduction of a fluorine atom at the 3-position can further enhance binding affinity through favorable electrostatic or dipole interactions with the protein backbone.
The Bioisosteric Role of the Fluorine Atom
In medicinal chemistry, the strategic replacement of a hydrogen atom with fluorine can lead to significant improvements in a drug's profile:
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like Cytochrome P450. Placing a fluorine atom at a site susceptible to oxidative metabolism can significantly increase the drug's half-life.
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Modulation of Basicity: The electron-withdrawing nature of fluorine decreases the basicity (pKa) of the nearby amino group and ring nitrogens. This can be critical for optimizing a drug's solubility, cell permeability, and off-target activity (e.g., reducing hERG channel affinity).
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Enhanced Binding Affinity: Fluorine can participate in non-classical hydrogen bonds and multipolar interactions with protein targets, often leading to a tighter binding constant (lower Kᵢ or IC₅₀) compared to its non-fluorinated analog.
Safety, Handling, and Storage
As a research chemical, 3-Fluoropyrazin-2-amine requires careful handling by trained personnel in a controlled laboratory environment. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general hazards can be inferred from related aminopyridines and fluorinated aromatics.
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Hazard Identification: Similar compounds are often classified as toxic if swallowed or in contact with skin. They may cause severe skin and eye irritation or damage.[7][8] Inhalation of dust or vapors may lead to respiratory irritation.
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Recommended Handling Procedures:
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.[7]
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Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
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Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7]
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Storage and Stability: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and acids.
Conclusion
3-Fluoropyrazin-2-amine stands as a testament to the power of rational molecular design in modern chemistry. It merges a biologically validated heterocyclic core with the unique physicochemical advantages of fluorine, creating a high-value intermediate for the synthesis of next-generation pharmaceuticals and agrochemicals. Its utility as a pharmacophore, particularly in the competitive field of kinase inhibitor design, is significant. As synthetic methodologies become more refined and our understanding of fluorine's role in molecular interactions deepens, the importance of building blocks like 3-Fluoropyrazin-2-amine in the discovery pipeline is set to grow, enabling the development of safer and more effective chemical agents.
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